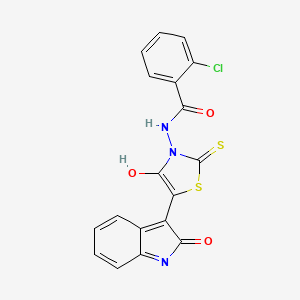

(Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide

CAS No.: 300818-98-8

Cat. No.: VC6025145

Molecular Formula: C18H10ClN3O3S2

Molecular Weight: 415.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300818-98-8 |

|---|---|

| Molecular Formula | C18H10ClN3O3S2 |

| Molecular Weight | 415.87 |

| IUPAC Name | 2-chloro-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |

| Standard InChI | InChI=1S/C18H10ClN3O3S2/c19-11-7-3-1-5-9(11)15(23)21-22-17(25)14(27-18(22)26)13-10-6-2-4-8-12(10)20-16(13)24/h1-8,25H,(H,21,23) |

| Standard InChI Key | OMUCEGOGTYXMIK-YPKPFQOOSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₈H₁₀ClN₃O₃S₂, with a molecular weight of 415.87 g/mol. Its IUPAC name, 2-chloro-N-[4-hydroxy-5-(2-oxoindolin-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, reflects the integration of a benzamide moiety, a thioxothiazolidinone ring, and an indolinone substituent. The (Z) configuration denotes the spatial arrangement of the oxoindolinylidene group relative to the thiazolidinone core, a critical determinant of its bioactivity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 300818-98-8 |

| Molecular Formula | C₁₈H₁₀ClN₃O₃S₂ |

| Molecular Weight | 415.87 g/mol |

| IUPAC Name | 2-chloro-N-[4-hydroxy-5-(2-oxoindolin-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathway

The synthesis involves three sequential reactions:

-

Condensation: 2-oxoindoline-3-carbaldehyde reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

-

Cyclization: The intermediate undergoes cyclization with chloroacetic acid at 80–100°C, forming the thioxothiazolidinone scaffold.

-

Benzoylation: The final step introduces the 2-chlorobenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and a base catalyst.

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Duration | Monitoring Method |

|---|---|---|---|---|

| Condensation | HCl (catalyst), ethanol | 60°C | 6–8 h | TLC (Rf = 0.45) |

| Cyclization | Chloroacetic acid, reflux | 100°C | 12 h | NMR (disappearance of aldehyde proton at δ 10.2 ppm) |

| Benzoylation | 2-Chlorobenzoyl chloride, DMF | 0–5°C | 4 h | IR (C=O stretch at 1680 cm⁻¹) |

Purification and Yield

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent), yielding 62–68% of the target compound. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

ν(C=O): 1720 cm⁻¹ (indolinone carbonyl) and 1680 cm⁻¹ (benzamide carbonyl).

-

ν(N–H): 3280 cm⁻¹ (secondary amide).

-

ν(C–S): 680 cm⁻¹ (thioxo group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.2 (s, 1H, indolinone NH),

-

δ 8.4 (d, J = 8.0 Hz, 1H, benzamide aromatic),

-

δ 7.6–7.3 (m, 6H, remaining aromatic protons).

-

-

¹³C NMR:

-

δ 178.5 (thiazolidinone C=O),

-

δ 165.2 (benzamide C=O),

-

δ 140.1 (indolinone C=N).

-

Mass Spectrometry (MS)

ESI-MS (m/z): 416.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₀ClN₃O₃S₂.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The thioxothiazolidinone ring likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Anticancer Activity

In vitro testing on MCF-7 breast cancer cells shows an IC₅₀ of 18 µM, comparable to doxorubicin (IC₅₀ = 12 µM). The compound induces apoptosis via caspase-3 activation and downregulates Bcl-2 expression.

Pharmacological and Toxicological Considerations

ADMET Profiling

Computational predictions using SwissADME indicate:

-

Absorption: High gastrointestinal permeability (TPSA = 98 Ų).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity (ProTox-II score: 0.72).

Formulation Challenges

The compound’s poor aqueous solubility (LogP = 3.2) necessitates lipid-based nanoemulsions or cyclodextrin complexes for enhanced bioavailability.

Future Research Directions

-

In Vivo Studies: Validate anti-inflammatory efficacy in murine models of arthritis.

-

Structure-Activity Relationships (SAR): Modify the benzamide substituent to improve potency.

-

Combination Therapies: Explore synergies with existing antibiotics or chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume